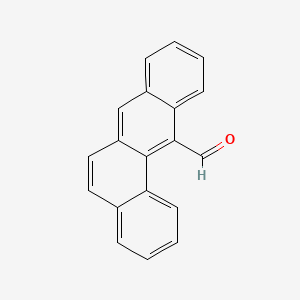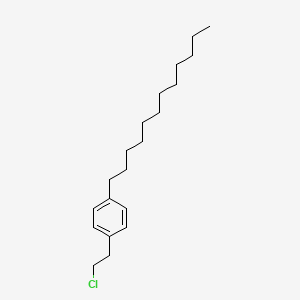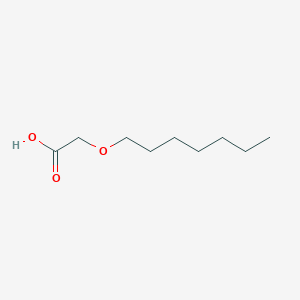
Benz(a)anthracene-12-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-12-carboxaldehyde is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-12-carboxaldehyde typically involves the functionalization of benz(a)anthracene. One common method is the formylation of benz(a)anthracene using Vilsmeier-Haack reaction conditions, where benz(a)anthracene reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 12-position.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur at various positions on the benz(a)anthracene ring system. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Benz(a)anthracene-12-carboxylic acid, benz(a)anthracene-12-quinone.
Reduction: Benz(a)anthracene-12-methanol.
Substitution: Halogenated benz(a)anthracene derivatives.
Scientific Research Applications
Benz(a)anthracene-12-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of anti-cancer drugs due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials in electronics and photonics.
Mechanism of Action
The mechanism of action of benz(a)anthracene-12-carboxaldehyde involves its interaction with cellular components, leading to various biochemical effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its metabolites can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, lacking the formyl group at the 12-position.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different reactivity.
Benzo(a)pyrene: Another PAH with five fused benzene rings, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene-12-carboxaldehyde is unique due to its specific functional group at the 12-position, which imparts distinct chemical reactivity and biological activity. This functionalization allows for targeted synthetic modifications and the exploration of its potential in various scientific domains.
Properties
CAS No. |
3558-03-0 |
|---|---|
Molecular Formula |
C19H12O |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
benzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-12H |
InChI Key |
IZGKMPFVTHIGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)

![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)

![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
